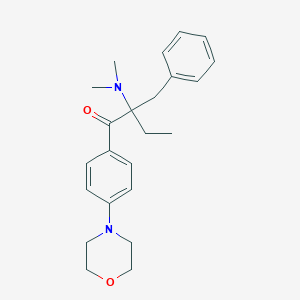

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

Description

Properties

IUPAC Name |

2-benzyl-2-(dimethylamino)-1-(4-morpholin-4-ylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-4-23(24(2)3,18-19-8-6-5-7-9-19)22(26)20-10-12-21(13-11-20)25-14-16-27-17-15-25/h5-13H,4,14-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFFVFAKEGKNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044786 | |

| Record name | 2-Benzyl-2-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Pellets or Large Crystals, Liquid | |

| Record name | 1-Butanone, 2-(dimethylamino)-1-[4-(4-morpholinyl)phenyl]-2-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

119313-12-1 | |

| Record name | Irgacure 369 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119313-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-2-(dimethylamino)-1-(4-(morpholin-4-yl)phenyl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119313121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanone, 2-(dimethylamino)-1-[4-(4-morpholinyl)phenyl]-2-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzyl-2-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-2-dimethylamino-4'-morpholinobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butanone, 2-(dimethylamino)-1-[4-(4-morpholinyl)phenyl]-2-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZYL-2-(DIMETHYLAMINO)-1-(4-(MORPHOLIN-4-YL)PHENYL)BUTAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413O6RKS6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone (Irgacure 369)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, widely known by its trade name Irgacure 369, is a highly efficient Type I photoinitiator. Upon exposure to ultraviolet (UV) radiation, it undergoes a rapid photochemical cleavage reaction, known as a Norrish Type I reaction, to generate reactive free radicals. These radicals are capable of initiating the polymerization of various unsaturated monomers and oligomers, making it a crucial component in UV-curable formulations such as inks, coatings, adhesives, and materials for additive manufacturing. Its chemical structure, featuring an α-amino ketone moiety, is key to its high reactivity and broad absorption characteristics, particularly in pigmented systems. This guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed descriptions of relevant experimental protocols, and visual representations of the underlying chemical processes.

Photochemical Mechanism of Action

The primary mechanism of action for this compound is a Norrish Type I cleavage, a photochemical process characteristic of ketones.[1] This process can be broken down into the following key steps:

-

Photoexcitation: The process begins with the absorption of a photon of UV light by the carbonyl group of the molecule. This elevates the molecule from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state (T₁).

-

α-Cleavage: From the excited triplet state, the molecule undergoes homolytic cleavage of the carbon-carbon bond alpha (α) to the carbonyl group.[2] This is the defining step of the Norrish Type I reaction. This cleavage is highly efficient due to the presence of the electron-donating amino group at the α-position, which stabilizes the resulting radical.

-

Radical Formation: The α-cleavage results in the formation of two distinct free radical species: a benzoyl radical and an aminobenzyl radical .

-

Initiation of Polymerization: Both of these newly formed radicals are highly reactive and can initiate the polymerization of monomers (e.g., acrylates) in the formulation by attacking their carbon-carbon double bonds. This initiates a chain reaction, leading to the rapid formation of a cross-linked polymer network, commonly referred to as UV curing.

The high efficiency of Irgacure 369, particularly in pigmented systems, is attributed to its strong absorption in the near-UV range, which allows it to compete effectively for photons even in the presence of light-absorbing pigments.[2]

Quantitative Data

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| CAS Number | 119313-12-1 | [4] |

| Molecular Formula | C₂₃H₃₀N₂O₂ | [3] |

| Molecular Weight | 366.5 g/mol | [3] |

| Melting Point | 110-114 °C | [4] |

| Absorption Maximum (in Acetonitrile) | ~323 nm | [4][5] |

| Solubility at 20°C ( g/100g solution) | [4] | |

| Acetone | 17 | [4] |

| Butyl Acetate | 11 | [4] |

| Toluene | 27 | [4] |

| Hexanediol Diacrylate (HDDA) | 5 | [4] |

Experimental Protocols for Mechanistic Elucidation

The mechanism of action of photoinitiators like Irgacure 369 is investigated using a combination of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

This technique is used to monitor the kinetics of the photopolymerization process by observing the disappearance of specific functional groups in the monomers over time.

-

Principle: The conversion of monomer to polymer is tracked by measuring the decrease in the infrared absorbance of the reactive functional groups, typically the carbon-carbon double bond (C=C) of acrylate or methacrylate monomers.[6][7]

-

Instrument Setup: An FTIR spectrometer is configured for rapid, continuous scanning. The sample is positioned in the spectrometer's sample compartment and is irradiated with a UV light source.

-

Sample Preparation: A thin film of the liquid resin containing Irgacure 369 and the monomer is prepared between two transparent salt plates (e.g., KBr or NaCl) or on an Attenuated Total Reflectance (ATR) crystal.[6][7] The film thickness is typically controlled to be between 20-50 µm.

-

Data Acquisition: An initial IR spectrum of the uncured sample is recorded as a baseline (time = 0). The UV exposure is then initiated simultaneously with the rapid collection of IR spectra at regular, short intervals (e.g., every second).[6]

-

Data Analysis: The degree of conversion is calculated by monitoring the decrease in the area of the characteristic absorption peak of the reactive monomer (e.g., the C=C stretching vibration around 1638 cm⁻¹ for acrylates) relative to an internal standard peak that does not change during the reaction.[7][8]

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light.

-

Principle: The exothermic heat of polymerization is directly proportional to the extent of the reaction. By measuring the heat flow as a function of time, the reaction kinetics can be determined.[6]

-

Instrument Setup: A DSC instrument equipped with a UV light source is used. The instrument must be calibrated, and the light source stabilized before the experiment.

-

Sample Preparation: A small amount of the liquid photopolymer resin (typically 1-5 mg) is accurately weighed into an open aluminum pan. An empty, identical pan serves as a reference.[6]

-

Data Acquisition: The sample is equilibrated at a desired isothermal temperature (e.g., 25°C). Once the heat flow signal is stable, the sample is exposed to UV light of a specific intensity and wavelength. The instrument records the exothermic heat flow over time.

-

Data Analysis: The total heat evolved during the reaction is used to calculate the degree of conversion. The rate of heat flow provides information about the polymerization rate.

Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping

ESR is a powerful technique for the direct detection and identification of the free radical species generated during photoinitiation.

-

Principle: ESR spectroscopy detects species with unpaired electrons, such as free radicals. Due to the short lifetime of the radicals generated by Irgacure 369, a technique called spin trapping is often employed. A "spin trap" molecule reacts with the transient radicals to form a more stable radical adduct that can be detected by ESR.[9][10]

-

Instrument Setup: An ESR spectrometer is used. The sample is placed in a quartz tube within the spectrometer's resonant cavity and is irradiated in situ with a UV light source.

-

Sample Preparation: A solution of Irgacure 369 and a spin trapping agent (e.g., Phenyl N-tert-butylnitrone, PBN) in a suitable solvent is prepared. The monomer may also be included to study the initiation process. The solution is typically deoxygenated to prevent quenching of the radicals by oxygen.

-

Data Acquisition: An ESR spectrum is recorded before UV irradiation to establish a baseline. The sample is then irradiated, and ESR spectra are recorded at various time points to observe the formation and evolution of the spin adducts.

-

Data Analysis: The resulting ESR spectrum provides information about the structure of the trapped radical through the hyperfine coupling constants of the spin adduct. This allows for the identification of the initially formed benzoyl and aminobenzyl radicals.[9]

Visualizations

Signaling Pathway of Photoinitiation

Caption: Photoinitiation pathway of Irgacure 369 via Norrish Type I cleavage.

Experimental Workflow for Mechanistic Analysis

Caption: Workflow for the experimental elucidation of the photoinitiator mechanism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Irgacure 369 (2-Benzyl-2-(dimethylamino)-1-[4-(morpholinyl) phenyl)]-1-butanone) [webbook.nist.gov]

- 3. 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenon – Wikipedia [de.wikipedia.org]

- 4. This compound | 119313-12-1 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Molar extinction coefficients and the photon absorption efficiency of dental photoinitiators and light curing units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes | MDPI [mdpi.com]

- 8. CAS 119313-12-1: Irgacure 369 | CymitQuimica [cymitquimica.com]

- 9. longchangchemical.com [longchangchemical.com]

- 10. 2-Benzyl-2-(dimethylamino)-1-(4-(morpholin-4-yl)phenyl)butan-1-one | C23H30N2O2 | CID 86171 - PubChem [pubchem.ncbi.nlm.nih.gov]

Irgacure 369 photoinitiation mechanism

An In-Depth Technical Guide to the Photoinitiation Mechanism of Irgacure 369

Introduction

Irgacure 369, chemically known as 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)-butanone-1, is a highly efficient, solid, Norrish Type I photoinitiator.[1][2] It is widely utilized in industrial applications to initiate the photopolymerization of unsaturated resins, such as acrylates, upon exposure to ultraviolet (UV) radiation.[3][4] A key characteristic of Irgacure 369 is its strong absorption in the long-wave UV spectrum, which makes it exceptionally suitable for curing pigmented and thick-film systems where UV light penetration can be limited.[4][5] Its mechanism involves an α-cleavage process that generates two distinct free radicals, both capable of initiating polymerization, leading to rapid and efficient curing.

Physicochemical and Spectroscopic Properties

The fundamental properties of Irgacure 369 are summarized below. Its UV absorption profile is critical to its function, with a maximum absorption peak (λmax) around 322 nm, enabling it to effectively capture UV energy for initiation.[6]

| Property | Value | Reference |

| Chemical Name | 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1 | [3] |

| CAS Number | 119313-12-1 | [3] |

| Molecular Weight | 366.5 g/mol | [3] |

| Appearance | Slightly yellow powder | [3] |

| Melting Point | 110 - 114 °C | [3] |

| UV Absorption Max (λmax) | ~322 nm | [6] |

| Two-Photon Absorption | ~7 GM at 335 nm | [7] |

| Solubility ( g/100g solution at 20°C) | Acetone: 17, Butyl Acetate: 11, Toluene: 27, HDDA: 5 | [3] |

The Core Photoinitiation Mechanism

Irgacure 369 functions as a Type I photoinitiator, meaning a single molecule absorbs light and subsequently undergoes bond cleavage to form initiating radicals.[1][8] The process is a rapid and efficient cascade from light absorption to radical generation.

Pathway to Radical Formation

The mechanism proceeds through the following key steps upon UV irradiation:

-

Photon Absorption: The ketone chromophore within the Irgacure 369 molecule absorbs a photon of UV light, promoting the molecule from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The short-lived excited singlet state undergoes a rapid and efficient intersystem crossing to the more stable, longer-lived excited triplet state (T₁).[1]

-

α-Cleavage (Photofragmentation): From the excited triplet state, the molecule undergoes the characteristic Norrish Type I cleavage.[2] This involves the homolytic scission of the carbon-carbon bond positioned alpha to the carbonyl group.[1]

-

Free Radical Generation: This α-cleavage results in the formation of two distinct free radical species: a substituted benzoyl radical and an aminobenzyl radical.[1][4] Both of these radicals are highly reactive and can initiate the polymerization process.[1]

Caption: Photoinitiation pathway of Irgacure 369.

Experimental Protocols and Characterization

Determining the photoinitiation mechanism and efficiency of a compound like Irgacure 369 involves several key analytical techniques. While specific, detailed protocols are proprietary or found within specialized literature, the standard methodologies are well-established.

Key Experimental Methodologies

-

UV-Visible Spectroscopy: This is the foundational experiment to determine the absorption spectrum of the photoinitiator. The sample is dissolved in a suitable solvent (e.g., acetonitrile), and its absorbance is measured across a range of UV and visible wavelengths to identify the λmax, which dictates the optimal wavelength for activation.[3]

-

Steady-State Photolysis: To confirm photochemical reactivity, a solution of the photoinitiator is irradiated with a UV lamp (filtered for the appropriate wavelength). The rate of decomposition is monitored over time by periodically measuring the decrease in the characteristic absorption peak using UV-Vis spectroscopy. This provides evidence of the molecule's light sensitivity and cleavage.

-

Electron Spin Resonance (ESR) Spectroscopy: This is a definitive technique for detecting and identifying the transient free radical species generated during photolysis. The sample is irradiated directly within the ESR spectrometer's cavity, and the resulting magnetic spectrum provides a unique "fingerprint" of the radicals formed, confirming the α-cleavage mechanism.

-

Laser Flash Photolysis (LFP): This advanced technique uses a short, high-energy laser pulse to generate excited states and radicals, which are then monitored using a time-resolved spectroscopic method. LFP allows for the direct observation of the excited triplet state and the subsequent formation and decay kinetics of the generated free radicals on the nanosecond to microsecond timescale.

Caption: General experimental workflow for photoinitiator analysis.

Applications and Recommended Usage

The high efficiency and favorable absorption characteristics of Irgacure 369 make it a preferred choice for a range of demanding applications. Its ability to absorb longer wavelength UV light allows for effective curing even in the presence of pigments (like TiO₂) and UV absorbers, which compete for photons.

| Application | Recommended Concentration (% w/w) | Key Benefit |

| Offset Inks | 2.0 - 4.0% | High reactivity, good surface cure.[3] |

| Screen Inks | 2.0 - 4.0% (+ co-initiator) | Excellent for pigmented formulations.[3] |

| Pigmented Coatings | 1.0 - 4.0% | Superior through-cure performance.[3][5] |

| Photoresists & Imaging | 0.5 - 5.0% | High sensitivity and resolution.[3] |

| Adhesives | 1.0 - 5.0% | Effective for curing thicker sections.[5] |

Conclusion

The photoinitiation mechanism of Irgacure 369 is a well-defined Norrish Type I α-cleavage process that occurs from an excited triplet state.[1] This photofragmentation efficiently generates two distinct radical species, both of which actively initiate polymerization. This dual-radical pathway is the basis for its high reactivity and makes it particularly effective for challenging applications such as pigmented inks, thick coatings, and photoresists.[3][4][5] While its performance is robust, it is important to note that Irgacure 369 has faced increased regulatory scrutiny due to toxicological concerns, prompting the development of alternative photoinitiators in the industry.[6] Nevertheless, its foundational mechanism remains a benchmark for high-efficiency photoinitiator design.

References

- 1. books.rsc.org [books.rsc.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. xtgchem.cn [xtgchem.cn]

- 4. longchangchemical.com [longchangchemical.com]

- 5. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 6. radtech.org [radtech.org]

- 7. researchgate.net [researchgate.net]

- 8. From Light to Structure: Photo Initiators for Radical Two‐Photon Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS 119313-12-1 (Irgacure 369)

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of the compound with CAS number 119313-12-1, also known by its IUPAC name 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)butan-1-one and trade name Irgacure 369. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Physical Properties

CAS 119313-12-1 is a highly efficient photoinitiator used to initiate the photopolymerization of resins upon exposure to UV light.[1] It is a yellowish, odorless solid that is practically insoluble in water.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 119313-12-1 |

| IUPAC Name | 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)butan-1-one |

| Synonyms | Irgacure 369, 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone, DBMP, Photoinitiator 369, UV-369 |

| Molecular Formula | C₂₃H₃₀N₂O₂[3] |

| SMILES | CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C |

| InChI Key | UHFFVFAKEGKNAQ-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 366.50 g/mol |

| Appearance | Light yellow to light orange-greenish crystalline powder[4] |

| Melting Point | 110-119 °C[5] |

| Boiling Point | 528.8 °C (Predicted) |

| Density | 1.094 g/cm³ (Predicted) |

| Solubility | Practically insoluble in water. Soluble in acetone, butyl acetate, and toluene.[2][5] |

| Absorption Peaks | 232 nm, 323 nm |

Mechanism of Action: Photoinitiation

As a Type I photoinitiator, Irgacure 369 undergoes a homolytic cleavage upon absorption of UV radiation, forming two free radicals. These radicals then initiate a chain polymerization reaction with monomers and oligomers in the formulation, leading to the formation of a cross-linked polymer network. This rapid curing process is crucial in applications such as inks, coatings, and adhesives.

Below is a diagram illustrating the photoinitiation and polymerization process.

Experimental Protocols

This protocol describes a general procedure for the synthesis of the title compound from 2-benzyl-2-dimethylamino-1-p-fluorophenyl-1-butanone and morpholine.[6][7]

Materials:

-

2-benzyl-2-dimethylamino-1-p-fluorophenyl-1-butanone

-

Morpholine

-

1,2-Dichloroethane (ethylene dichloride)

-

Water

-

Ethanol

-

Four-necked flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

-

TLC or HPLC for reaction monitoring

Procedure:

-

Dissolve 2-benzyl-2-dimethylamino-1-p-fluorophenyl-1-butanone in 1,2-dichloroethane and transfer the solution to a four-necked flask equipped with a reflux condenser and stirrer.[6]

-

Add morpholine (1.6 mol equivalent) and additional 1,2-dichloroethane to the flask.[7]

-

Heat the reaction mixture to reflux.[6]

-

Monitor the progress of the reaction by TLC or HPLC until completion.[7]

-

Cool the reaction mixture to room temperature.[6]

-

Wash the reaction mixture with 200 ml of water by stirring for 30 minutes.[7]

-

Allow the layers to separate and collect the organic phase.[6]

-

Remove the solvent from the organic phase by distillation under reduced pressure to obtain the crude product.[7]

-

Recrystallize the crude product from ethanol to yield a light yellow solid.[6] The expected yield is approximately 80% with a purity of over 99%.[7]

This protocol provides a general method for the quantitative analysis of Irgacure 369 in food contact materials, adapted from multi-analyte methods.[8]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

C18 analytical column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Internal standards

-

Sample extraction apparatus (e.g., Soxhlet or ultrasonic bath)

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

Cut a representative sample of the food contact material into small pieces.

-

Extract the photoinitiators from the sample using acetonitrile, either through Soxhlet extraction or ultrasonication.

-

Concentrate the extract under a stream of nitrogen if necessary.

-

-

HPLC Analysis:

-

Set up the HPLC system with a C18 column.

-

Prepare a mobile phase gradient of acetonitrile and water.

-

Inject the prepared sample extract into the HPLC system.

-

Monitor the elution using the DAD at the absorption maxima of Irgacure 369 (232 nm and 323 nm).

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of Irgacure 369.

-

Use internal standards to correct for variations in extraction efficiency and injection volume.

-

Calculate the concentration of Irgacure 369 in the original sample based on the peak area and the calibration curve.

-

Biological Activity and Toxicological Profile

Irgacure 369 is primarily used in industrial applications; however, its potential for migration from food packaging has led to studies on its biological effects.

-

Cytotoxicity: Studies have shown that Irgacure 369 can exhibit cytotoxicity to various cell types, and this toxicity can be enhanced upon exposure to blue light.[9] One study indicated that primary lymphocytes were relatively sensitive to its toxic effects.[9]

-

Signaling Pathways: The specific biological signaling pathways affected by Irgacure 369 are not well-elucidated in the available literature. Cytotoxicity studies suggest that at high concentrations or upon irradiation, it may induce apoptosis, a programmed cell death pathway. However, the precise molecular targets and signaling cascades involved require further investigation. General apoptotic pathways often involve the activation of caspases and are regulated by complex signaling networks such as the PI3K/Akt and JNK pathways, though a direct link to Irgacure 369 has not been established.[10]

Applications

The primary application of Irgacure 369 is as a photoinitiator in UV-curable formulations. Its high reactivity and absorption characteristics make it suitable for:

-

Printing Inks: Especially in offset and screen printing inks.[5]

-

Coatings: For paper, metal, and plastic substrates.[5]

-

Electronics: In the manufacturing of photoresists and solder masks.[5]

-

Biomedical Scaffolds: It has been used in two-photon polymerization to create 3D biocompatible scaffolds for tissue engineering.[1]

Safety and Handling

Irgacure 369 should be handled in accordance with good industrial hygiene and safety practices. It is sensitive to visible light and should be stored in a light-protected container.[5] It is classified as a reproductive toxicant (Category 1B) and is very toxic to aquatic life with long-lasting effects. Personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.

References

- 1. 2-Benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone CAS#: 119313-12-1 [amp.chemicalbook.com]

- 2. 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenon – Wikipedia [de.wikipedia.org]

- 3. 2-Benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 2-Benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone [cymitquimica.com]

- 5. xtgchem.cn [xtgchem.cn]

- 6. 2-Benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone | 119313-12-1 [chemicalbook.com]

- 7. 2-Benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 8. Multi-analyte methods for the detection of photoinitiators and amine synergists in food contact materials and foodstuffs--part I: HPLC-DAD screening of materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the UV Absorption Spectrum of 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption characteristics of the photoinitiator 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, commonly known as Irgacure 369. This document details its spectral properties, a standard experimental protocol for its analysis, and a workflow for the evaluation of its efficacy in photopolymerization processes.

Core Compound Identity

-

Molecular Weight: 366.50 g/mol [2]

UV Absorption Spectrum and Properties

This compound is a highly efficient photoinitiator characterized by its strong absorption in the UV region of the electromagnetic spectrum. This property is fundamental to its function, as it allows the molecule to absorb light energy and initiate the chemical reactions that lead to polymerization.

The UV absorption spectrum of this compound exhibits distinct peaks that are crucial for determining the optimal wavelength of UV light for curing applications. The primary absorption maxima (λmax) are consistently reported in the literature.

| Parameter | Value | Reference |

| Absorption Peak 1 (λmax) | ~232 nm | Anyang General Chemical Co., Ltd. |

| Absorption Peak 2 (λmax) | ~323 nm | Anyang General Chemical Co., Ltd., Baoxu Chemical |

The presence of these two distinct absorption bands indicates different electronic transitions within the molecule. The peak around 323 nm is of particular importance for many practical applications as it falls within the range of commonly used UV curing lamps.

Mechanism of Action in Photopolymerization

As a photoinitiator, this compound functions by absorbing UV radiation, which elevates the molecule to an excited state. This excited molecule then undergoes cleavage to generate free radicals. These highly reactive species initiate a chain reaction with monomers and oligomers in a formulation, leading to the formation of a cross-linked polymer network, a process known as photopolymerization. This rapid, light-induced curing is a cornerstone of modern adhesive, coating, and ink technologies.[4]

Experimental Protocol: UV-Visible Absorption Spectroscopy

The following protocol outlines a standard procedure for determining the UV absorption spectrum of this compound.

Objective: To determine the ultraviolet absorption spectrum and identify the wavelengths of maximum absorbance (λmax) for this compound.

Materials and Equipment:

-

This compound (analytical standard)

-

Spectrophotometric grade solvent (e.g., acetonitrile or methanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

Dual-beam UV-Visible spectrophotometer

Procedure:

-

Solution Preparation:

-

Accurately weigh a precise amount of the photoinitiator.

-

Dissolve the compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for UV analysis (e.g., 0.01 mg/mL). The ideal concentration should yield an absorbance reading between 0.1 and 1.0 at the λmax.

-

-

Instrument Setup:

-

Turn on the UV-Visible spectrophotometer and allow the lamps to stabilize for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 200-450 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the cuvette in the reference beam path of the spectrophotometer.

-

Run a baseline correction with the solvent to zero the absorbance across the entire wavelength range.

-

-

Sample Measurement:

-

Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the sample beam path.

-

Initiate the scan to record the absorbance of the sample solution as a function of wavelength.

-

-

Data Analysis:

-

The resulting spectrum will show one or more absorption bands.

-

Identify the wavelength at which the maximum absorbance occurs for each band (λmax).

-

Record the absorbance value at each λmax.

-

Experimental Workflow for Photoinitiator Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel photoinitiator like this compound.

References

- 1. additivesforpolymer.com [additivesforpolymer.com]

- 2. 2-Benzyl-2-(dimethylamino)-1-(4-(morpholin-4-yl)phenyl)butan-1-one | C23H30N2O2 | CID 86171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-benzyl-2-(dimethylamino)-4’-morpholinobutyrophenone CAS No. 119313-12-1 | Tintoll [uvabsorber.com]

- 4. This compound (119313-12-1) for sale [vulcanchem.com]

In-Depth Technical Guide: Solubility of Irgacure 369 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Irgacure 369 (2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1), a widely used photoinitiator in UV-curable formulations. Understanding the solubility of Irgacure 369 is critical for optimizing formulation stability, ensuring homogeneity, and achieving desired curing performance in a variety of applications, from inks and coatings to advanced materials in drug development.

Core Concepts in Solubility

The solubility of a solid solute, such as Irgacure 369, in a liquid solvent is a measure of the maximum amount of that solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent play a crucial role. For Irgacure 369, a relatively large and complex organic molecule, its solubility is influenced by its molecular structure, including the presence of both polar (e.g., the morpholino and ketone groups) and nonpolar (e.g., the benzyl and butyl groups) moieties.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for Irgacure 369 in various common organic solvents and monomers at a standard temperature of 20°C. This data has been compiled from technical data sheets provided by manufacturers.

Table 1: Solubility in Common Organic Solvents

| Solvent | Chemical Class | Solubility at 20°C ( g/100 g of solution) |

| Acetone | Ketone | 17 |

| Butyl Acetate | Ester | ~11 |

| Toluene | Aromatic Hydrocarbon | 27 |

Table 2: Solubility in Acrylate Monomers

| Monomer | Chemical Class | Solubility at 20°C (% by weight) |

| Hexanediol Diacrylate (HDDA) | Acrylate | ~5-10 |

| Trimethylolpropane Triacrylate (TMPTA) | Acrylate | ~5 |

| Tripropyleneglycol Diacrylate (TPGDA) | Acrylate | ~6 |

Table 3: Aqueous and Fat Solubility

| Solvent | Solubility | Temperature |

| Water | 5.9 mg/L | 20°C |

| Standard Fat | 3240 mg/100g | 20°C |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a photoinitiator like Irgacure 369 in an organic solvent. This protocol is based on the equilibrium solubility method, which is a standard approach for obtaining accurate solubility data.

Objective: To determine the equilibrium solubility of Irgacure 369 in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

Irgacure 369 powder

-

High-purity organic solvent of choice

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Glass beads (optional, for aiding dissolution)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of Irgacure 369 and dissolve it in the chosen solvent to prepare a stock solution of a known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of Irgacure 369 powder to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume or weight of the selected organic solvent to each vial.

-

If necessary, add a few glass beads to each vial to aid in the agitation and prevent clumping of the solid.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 20°C or 25°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the standard solutions and the prepared samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC analysis, inject a known volume of each standard and sample onto the column and record the peak area.

-

For UV-Vis analysis, measure the absorbance of the standards and samples at the wavelength of maximum absorbance for Irgacure 369.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (peak area or absorbance) of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of Irgacure 369 in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 g of solution, g/100 mL of solvent, or mg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Irgacure 369.

Caption: Workflow for the experimental determination of Irgacure 369 solubility.

An In-depth Technical Guide to the Synthesis of 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, a photoinitiator commonly known as Irgacure 369. This document details two primary synthetic pathways, including experimental protocols, quantitative data, and process visualizations to support research and development in related fields.

Pathway 1: Nucleophilic Aromatic Substitution of a Fluorinated Precursor

This pathway offers a direct and high-yielding route to the target compound, starting from 2-benzyl-2-dimethylamino-1-(4-fluorophenyl)-1-butanone and morpholine. The core of this synthesis is a nucleophilic aromatic substitution reaction where the morpholine displaces the fluorine atom on the phenyl ring.

Experimental Protocol

The synthesis involves the reaction of 2-benzyl-2-dimethylamino-1-(4-fluorophenyl)-1-butanone with morpholine in a suitable solvent under reflux conditions.[1]

Materials:

-

2-Benzyl-2-dimethylamino-1-(4-fluorophenyl)-1-butanone

-

Morpholine[1]

-

1,2-Dichloroethane (ethylene dichloride)[1]

-

Ethanol

-

Water

Procedure:

-

Dissolve 2-benzyl-2-dimethylamino-1-(4-fluorophenyl)-1-butanone in 1,2-dichloroethane in a four-necked flask.[1]

-

Add morpholine to the solution.[1]

-

Heat the reaction mixture to reflux.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Wash the reaction mixture with water and stir for 30 minutes.[1]

-

Separate the organic phase after allowing the layers to stand and separate.[1]

-

Recover the solvent from the organic phase by distillation under reduced pressure to obtain the crude product.[1]

-

Recrystallize the crude product from ethanol to yield the pure this compound as a light yellow solid.[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 80% - 85% | [1] |

| Purity | 99.3% | [1] |

| Melting Point | 115-116 °C | [1] |

Synthesis Workflow

Pathway 2: Multi-step Synthesis from Chlorobenzene

This pathway involves a sequence of classical organic reactions, starting from readily available chlorobenzene and n-butyryl chloride. This route provides a more foundational approach to constructing the target molecule from basic building blocks.

Experimental Protocols

This multi-step synthesis involves the following key transformations:

-

Friedel-Crafts Acylation: Reaction of chlorobenzene with n-butyryl chloride in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to form 1-(4-chlorophenyl)-1-butanone.

-

Bromination: α-Bromination of the resulting ketone to yield 2-bromo-1-(4-chlorophenyl)-1-butanone.

-

Amination: Substitution of the bromine atom with dimethylamine to produce 2-dimethylamino-1-(4-chlorophenyl)-1-butanone.

-

Quaternization: Reaction with benzyl chloride to form a quaternary ammonium salt.

-

Nucleophilic Substitution: Displacement of the chlorine atom on the phenyl ring with morpholine.

-

Rearrangement: A final rearrangement step to yield the desired product.

Detailed experimental procedures for each step are outlined below, based on established methodologies for similar transformations.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

-

Reaction: Chlorobenzene is acylated with n-butyryl chloride using aluminum trichloride as a catalyst. The reaction is typically carried out in an inert solvent like dichloromethane.

-

Protocol: To a cooled suspension of anhydrous aluminum trichloride in dichloromethane, a solution of n-butyryl chloride and chlorobenzene is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. Work-up involves quenching with ice-water, followed by extraction and purification.

Step 2: α-Bromination of 1-(4-chlorophenyl)-1-butanone

-

Reaction: The ketone is brominated at the α-position using a brominating agent such as bromine in a suitable solvent like methanol or acetic acid.

-

Protocol: 1-(4-chlorophenyl)-1-butanone is dissolved in the chosen solvent, and bromine is added dropwise. The reaction is monitored until completion, followed by work-up to remove excess bromine and acidic byproducts.

Step 3: Amination with Dimethylamine

-

Reaction: The α-bromo ketone undergoes nucleophilic substitution with dimethylamine to introduce the dimethylamino group.

-

Protocol: 2-bromo-1-(4-chlorophenyl)-1-butanone is reacted with an excess of dimethylamine (either as a solution or gas) in a suitable solvent. The reaction mixture is typically stirred at room temperature or gently heated. Work-up involves extraction and purification to isolate the α-amino ketone.

Step 4: Quaternization with Benzyl Chloride

-

Reaction: The tertiary amine is quaternized with benzyl chloride to form a quaternary ammonium salt.

-

Protocol: 2-dimethylamino-1-(4-chlorophenyl)-1-butanone is treated with benzyl chloride in a solvent like acetonitrile or acetone. The reaction may require heating to proceed at a reasonable rate. The quaternary salt often precipitates from the solution upon cooling.

Step 5: Nucleophilic Substitution with Morpholine

-

Reaction: The chlorine atom on the aromatic ring of the quaternary ammonium salt is substituted by morpholine.

-

Protocol: The quaternary ammonium salt is reacted with an excess of morpholine, which acts as both the nucleophile and the solvent, or in a high-boiling polar aprotic solvent. The reaction is heated to drive the substitution.

Step 6: Rearrangement

-

Reaction: A final rearrangement step, often facilitated by a base, yields the stable final product.

-

Protocol: The product from the previous step is treated with a base in a suitable solvent to induce the rearrangement and afford this compound.

Synthesis Workflow

This technical guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.

References

An In-Depth Technical Guide to the Free Radical Generation from Irgacure 369

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irgacure 369, chemically known as 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)-butanone-1, is a highly efficient Type I photoinitiator extensively utilized in UV curable formulations. Upon exposure to ultraviolet radiation, it undergoes a rapid α-cleavage, a Norrish Type I reaction, to generate reactive free radicals that initiate polymerization. This technical guide provides a comprehensive overview of the core principles of free radical generation from Irgacure 369, including its photochemical mechanism, the nature of the generated radical species, and a summary of its photophysical properties. Detailed experimental protocols for the characterization of the photolysis process and its products are also presented to aid researchers in their investigations.

Introduction

Irgacure 369 is a versatile photoinitiator valued for its high reactivity and absorption characteristics in the long-wave UV region (350-380 nm), making it particularly suitable for pigmented systems and thick coatings.[1] Its mechanism of action involves the absorption of UV light, leading to the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, a process known as α-cleavage.[2][3] This unimolecular fragmentation results in the formation of two distinct free radical species, which subsequently initiate the polymerization of monomers and oligomers in the formulation.[1] Understanding the intricacies of this radical generation process is crucial for optimizing curing efficiency, controlling polymerization kinetics, and ensuring the safety and stability of the final cured product.

Photochemical Mechanism and Radical Generation

The primary photochemical process for Irgacure 369 is a Norrish Type I reaction.[2] Upon absorption of a photon, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the molecule undergoes α-cleavage at the C-C bond between the carbonyl group and the quaternary carbon atom.

This cleavage event results in the formation of two primary radical species:

-

An α-aminoalkyl radical: This is a highly reactive species that readily initiates polymerization.

-

A benzoyl radical derivative: This radical also contributes to the initiation of the polymerization process.

The proposed mechanism for the α-cleavage of Irgacure 369 is depicted in the signaling pathway diagram below.

Physicochemical and Photochemical Properties

| Property | Value | Reference |

| Chemical Name | 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)-butanone-1 | [4] |

| CAS Number | 119313-12-1 | [3] |

| Molecular Formula | C₂₃H₃₀N₂O₂ | |

| Molecular Weight | 366.5 g/mol | [5] |

| Appearance | Yellowish powder | [6] |

| Melting Point | 116-119 °C | [5] |

| Absorption Peaks | 206 nm, 323 nm | [6] |

| Solubility | Soluble in many organic solvents, 5.9 mg/L in water at 20°C | [5] |

Potential Photolysis Byproducts

The free radicals generated from the photolysis of Irgacure 369 can undergo various secondary reactions, leading to the formation of different byproducts. While a comprehensive analysis of all possible byproducts is complex and formulation-dependent, studies on similar photoinitiators and initial findings for Irgacure 369 suggest the formation of compounds such as benzyl ethyl ketone .[7] The 4-morpholinobenzoyl radical can also lead to other derivatives. The identification of these byproducts is crucial for assessing the long-term stability and potential for migration of non-reacted species from the cured material.

Experimental Protocols

This section outlines detailed methodologies for key experiments to characterize the free radical generation from Irgacure 369.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

ESR spectroscopy is a powerful technique for the direct detection and characterization of free radicals.[8] The spin trapping technique is often employed to stabilize highly reactive radicals for easier detection.[9][10]

Objective: To detect and identify the free radicals generated from the photolysis of Irgacure 369.

Materials:

-

Irgacure 369

-

Solvent (e.g., acetonitrile, benzene)

-

Spin trapping agent (e.g., N-tert-butyl-α-phenylnitrone (PBN) or 5,5-dimethyl-1-pyrroline N-oxide (DMPO))

-

ESR spectrometer

-

UV light source (e.g., mercury arc lamp with appropriate filters)

-

Quartz ESR flat cell

Protocol:

-

Prepare a solution of Irgacure 369 (e.g., 1-10 mM) and the spin trapping agent (e.g., 50-100 mM) in the chosen solvent.

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 15 minutes to prevent quenching of radicals by oxygen.

-

Transfer the solution to a quartz ESR flat cell.

-

Place the ESR cell in the cavity of the ESR spectrometer.

-

Record a baseline ESR spectrum before UV irradiation.

-

Irradiate the sample directly in the ESR cavity using the UV light source.

-

Acquire ESR spectra at different irradiation times.

-

Analyze the hyperfine splitting constants of the resulting spectra to identify the trapped radical adducts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis

GC-MS is a standard technique for separating and identifying volatile and semi-volatile photolysis byproducts.

Objective: To identify the photolysis byproducts of Irgacure 369.

Materials:

-

Irgacure 369 solution (in a suitable solvent like acetonitrile or methanol)

-

UV photoreactor

-

GC-MS system with a suitable column (e.g., a nonpolar or medium-polarity column like a DB-5ms)

-

Syringes and vials

Protocol:

-

Prepare a solution of Irgacure 369 (e.g., 0.1-1% w/v) in a UV-transparent solvent.

-

Place the solution in a quartz tube or other suitable vessel within the UV photoreactor.

-

Irradiate the solution for a defined period. Samples can be taken at different time intervals to monitor the degradation kinetics.

-

Directly inject a small volume (e.g., 1 µL) of the irradiated solution into the GC-MS.

-

Set up an appropriate temperature program for the GC oven to separate the components.

-

Operate the mass spectrometer in full scan mode to obtain mass spectra of the eluting compounds.

-

Identify the byproducts by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) for Degradation Kinetics

HPLC is a versatile technique for monitoring the degradation of the parent photoinitiator and the formation of non-volatile byproducts over time.

Objective: To determine the photodegradation kinetics of Irgacure 369.

Materials:

-

Irgacure 369 solution

-

UV photoreactor

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

A suitable reversed-phase HPLC column (e.g., C18)

-

Mobile phase (e.g., a gradient of acetonitrile and water)

Protocol:

-

Prepare a stock solution of Irgacure 369 in a suitable solvent (e.g., acetonitrile).

-

Irradiate the solution in a UV photoreactor.

-

At specific time intervals, withdraw an aliquot of the solution.

-

Dilute the aliquot if necessary and inject it into the HPLC system.

-

Monitor the chromatogram at the absorption maximum of Irgacure 369 (around 323 nm) and at other wavelengths to detect byproducts.

-

Quantify the decrease in the peak area of Irgacure 369 over time to determine the degradation rate constant.

-

The formation of byproduct peaks can also be monitored to understand the reaction pathways.

Conclusion

Irgacure 369 is a highly effective photoinitiator that generates free radicals through a well-defined α-cleavage mechanism upon UV irradiation. This technical guide has provided a detailed overview of this process, including the nature of the radical species formed and potential byproducts. The provided experimental protocols for ESR, GC-MS, and HPLC offer a robust framework for researchers to investigate the photochemical behavior of Irgacure 369 in detail. A thorough understanding of these fundamental processes is essential for the rational design and optimization of UV-curable formulations in various scientific and industrial applications, including the development of novel drug delivery systems and medical devices. Further research to quantify the quantum yield and detailed kinetic parameters will provide even greater insight into the performance of this important photoinitiator.

References

- 1. xtgchem.cn [xtgchem.cn]

- 2. Norrish reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. scispace.com [scispace.com]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. Electron spin resonance (ESR) study of cigarette smoke by use of spin trapping techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spin trapping: ESR parameters of spin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Irgacure 369: Discovery, Development, and Applications

This technical guide provides a comprehensive overview of the photoinitiator Irgacure 369, intended for researchers, scientists, and professionals in drug development and related fields. It covers the historical development, chemical properties, synthesis, mechanism of action, and diverse applications of this widely used compound.

Introduction and Historical Context

Irgacure 369, chemically known as 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1, is a highly efficient Type I photoinitiator for radical polymerization.[1][2] Its development can be traced back to the pioneering work of Ciba Specialty Chemicals (now part of BASF) in the field of UV-curing technology, which began in the 1970s with the introduction of the first commercial photoinitiators.[2] The emergence of α-amino ketones as a significant class of photoinitiators in the 1980s marked a pivotal advancement, offering improved absorption characteristics and radical generation efficiency.[1]

Patented by Ciba in 1991, Irgacure 369 was the result of systematic structure-activity relationship studies focused on morpholine derivatives.[1] Researchers successfully optimized the molecular structure to balance the electron-donating properties of the dimethylamino group with the stabilizing effect of the morpholinophenyl moiety, leading to exceptional photoinitiation rates in acrylate-based systems.[1] Initially commercialized in the early 2000s, its primary applications were in the graphic arts industry.[1] However, its superior performance characteristics, particularly in pigmented systems, led to its rapid adoption in a broader range of applications, including industrial coatings and electronics.[1][3]

Physicochemical and Spectroscopic Properties

Irgacure 369 is a slightly yellow, odorless, crystalline powder.[4][5] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1 | [4] |

| CAS Number | 119313-12-1 | [4] |

| Molecular Formula | C₂₃H₃₀N₂O₂ | [6] |

| Molecular Weight | 366.5 g/mol | [6][7] |

| Melting Point | 110-119 °C | [8] |

| Appearance | Yellowish powder | [8] |

Solubility:

Irgacure 369 exhibits good solubility in a variety of common organic solvents and monomers, which facilitates its incorporation into diverse formulations.

| Solvent | Solubility ( g/100 g solution at 20°C) | Reference |

| Acetone | 17 | [4] |

| Butyl Acetate | 11 | [4] |

| Toluene | 27 | [4] |

| Hexanedioldiacrylate (HDDA) | 5 | [4] |

UV Absorption Spectrum:

The UV absorption spectrum of Irgacure 369 is a critical characteristic that dictates its efficiency in capturing light energy to initiate polymerization.

| Wavelength (nm) | Molar Extinction Coefficient (ε) in Acetonitrile |

| 232 | ~41,000 |

| 321 | ~27,000 |

Note: The molar extinction coefficients are estimated from the provided absorption spectrum in the Ciba technical datasheet.

Mechanism of Photoinitiation

Irgacure 369 is a Type I photoinitiator, meaning it undergoes intramolecular bond cleavage (α-cleavage) upon absorption of UV radiation to generate free radicals.[1] This process is highly efficient and is the basis for its effectiveness in initiating polymerization.

The photoinitiation process can be described by the following signaling pathway:

Upon absorption of UV light, the Irgacure 369 molecule transitions to an excited state. This excited molecule then undergoes rapid α-cleavage of the carbon-carbon bond between the carbonyl group and the adjacent carbon atom bearing the benzyl and dimethylamino groups. This fragmentation results in the formation of two distinct free radicals: a benzoyl radical and an aminoalkyl radical. Both of these radical species are capable of initiating the polymerization of unsaturated monomers, such as acrylates, by attacking the double bonds and starting the chain reaction.[1]

Experimental Protocols

Synthesis of Irgacure 369

A common synthetic route to Irgacure 369 involves a multi-step process starting from readily available materials.[1][6][9]

References

- 1. 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone | 119313-12-1 | Benchchem [benchchem.com]

- 2. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 3. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 4. xtgchem.cn [xtgchem.cn]

- 5. 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenon – Wikipedia [de.wikipedia.org]

- 6. 2-Benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone | 119313-12-1 [chemicalbook.com]

- 7. 2-Benzyl-2-(dimethylamino)-1-(4-(morpholin-4-yl)phenyl)butan-1-one | C23H30N2O2 | CID 86171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. additivesforpolymer.com [additivesforpolymer.com]

- 9. 2-Benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the photoinitiator 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-1-butanone, widely known by its trade name, Irgacure 369. It is intended to serve as a resource for professionals in research, science, and drug development who utilize photopolymerization technologies.

Chemical Identity and Synonyms

The compound is a highly efficient, solid, Norrish Type I photoinitiator used to initiate the radical polymerization of unsaturated monomers and oligomers upon exposure to UV light.[1][2] Its systematic IUPAC name is this compound.[3]

A comprehensive list of its identifiers and common synonyms is provided below for ease of reference in literature and supplier databases.

| Identifier Type | Value |

| CAS Number | 119313-12-1[3] |

| Molecular Formula | C₂₃H₃₀N₂O₂[3] |

| Molecular Weight | 366.5 g/mol [3] |

| Common Synonyms | Irgacure 369, Photoinitiator 369, Speedcure BDMB, GENOCURE BDMM, Omnirad 369[3][4][5] |

| IUPAC Name | This compound[3] |

Mechanism of Action: Type I Photoinitiation

This compound is classified as a Type I photoinitiator, specifically an α-amino ketone. Its mechanism relies on a process known as α-cleavage (Norrish Type I). Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, followed by intersystem crossing to a triplet state.[6] From this excited triplet state, the molecule undergoes fragmentation, cleaving at the carbon-carbon bond adjacent to the carbonyl group.[6] This cleavage event generates two distinct free radicals: a benzoyl radical and an aminoalkyl radical.[3] Both of these radical species are capable of initiating the chain polymerization of reactive monomers and prepolymers, such as acrylates.[4][7] This dual radical generation contributes to its high efficiency.

Caption: Mechanism of Type I photoinitiation by Irgacure 369.

Physicochemical & Spectral Properties

Understanding the physical and spectral properties of a photoinitiator is critical for formulation development. Irgacure 369 is a slightly yellow powder with key properties summarized below.[4][7]

| Property | Value | Source |

| Appearance | Slightly yellow powder | [7] |

| Melting Point | 110-119 °C | [4][8] |

| Absorption Peaks | 206 nm, 323 nm | [8] |

| Solubility at 20°C ( g/100g ) | ||

| Acetone | 17 | [7] |

| Toluene | 27 | [7] |

| Butyl Acetate | 11 | [7] |

| Hexanediol Diacrylate (HDDA) | 5 | [7] |

| Water Solubility | 5.9 mg/L at 20°C | [9][10] |

Its strong absorption in the UV-A range (peak at 323 nm) makes it particularly effective for curing pigmented systems and thick films, as it can capture photons that penetrate deeper into the formulation.[4][7]

Applications in Research and Development

Irgacure 369's high efficiency and broad absorption characteristics make it suitable for a wide array of applications.[7][11]

-

UV Curable Inks and Coatings: It is extensively used in offset, screen, and flexo inks, especially in pigmented systems where light penetration is a challenge.[7][8]

-

Electronics: Key applications include the manufacturing of photoresists for printed circuit boards (PCBs) and solder masks.[4][7]

-

Biomedical and Tissue Engineering: It has been employed as an initiator for two-photon polymerization (2PP) to fabricate 3D biocompatible hydrogel scaffolds for tissue engineering.[12][13]

-

Adhesives: The compound is used in UV-curable adhesives that require rapid curing and strong bonding.[2][4]

-

3D Printing (Photopolymerization): Its properties are valuable in stereolithography (SLA) and other photopolymerization-based 3D printing technologies.

Experimental Protocols

This protocol describes the preparation of a basic clear UV-curable coating.

Materials:

-

Oligomer: Epoxy Acrylate (e.g., Ebecryl 600)

-

Monomer (Reactive Diluent): Trimethylolpropane Triacrylate (TMPTA)

-

Photoinitiator: Irgacure 369

-

Solvent (optional, for viscosity adjustment): Acetone

-

Amber glass vials or light-blocking containers

-

Magnetic stirrer and stir bars

-

Precision balance

Procedure:

-

Preparation: In a fume hood, weigh the desired amount of epoxy acrylate oligomer into an amber glass vial.

-

Monomer Addition: Add the TMPTA monomer to the oligomer. A typical starting ratio is 70:30 oligomer to monomer by weight.

-

Mixing: Place a magnetic stir bar in the vial and stir the mixture at room temperature until a homogenous solution is formed. If the viscosity is too high, a small amount of acetone can be added, but it must be evaporated before curing.

-

Photoinitiator Addition: Weigh Irgacure 369. A typical concentration ranges from 1% to 5% by weight of the total resin (oligomer + monomer) mixture.[7][11] Add the powder to the resin mixture.

-

Dissolution: Continue stirring in the amber vial, protecting the mixture from ambient light. Gentle heating (e.g., to 40-50°C) may be required to fully dissolve the Irgacure 369, which has poor solubility in some systems.[1] Ensure the powder is completely dissolved to avoid defects in the cured film.

-

Storage: Store the final formulation in a tightly sealed, light-proof container away from heat sources.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. sinorawchemical.com [sinorawchemical.com]

- 3. This compound | 119313-12-1 | Benchchem [benchchem.com]

- 4. longchangchemical.com [longchangchemical.com]

- 5. CAS 119313-12-1: Irgacure 369 | CymitQuimica [cymitquimica.com]

- 6. books.rsc.org [books.rsc.org]

- 7. xtgchem.cn [xtgchem.cn]

- 8. additivesforpolymer.com [additivesforpolymer.com]

- 9. chembk.com [chembk.com]

- 10. 2-Benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone | 119313-12-1 [chemicalbook.com]

- 11. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 12. 119313-12-1 | CAS DataBase [m.chemicalbook.com]

- 13. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Photopolymerization of Hydrogels using Irgacure 369

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Irgacure 369 as a photoinitiator for the fabrication of hydrogels for a variety of biomedical applications, including tissue engineering, drug delivery, and 3D cell culture.

Introduction to Irgacure 369

Irgacure 369 is a highly efficient, Type I photoinitiator used to initiate the photopolymerization of unsaturated prepolymers, such as acrylates, in combination with mono- or multifunctional monomers upon exposure to ultraviolet (UV) light.[1] Its chemical name is 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1. As a Type I photoinitiator, Irgacure 369 undergoes a unimolecular cleavage (α-cleavage) upon UV absorption to generate two free radicals, which then initiate the polymerization chain reaction. This process is highly efficient and allows for rapid curing. Irgacure 369 is particularly well-suited for pigmented UV curable systems.[1]

Key Properties of Irgacure 369:

| Property | Value | Reference |

| Chemical Name | 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1 | [1] |

| Molecular Weight | 366.5 g/mol | [1] |

| Appearance | Slightly yellow powder | [1] |

| Melting Point | 110-114°C | [1] |

| UV Absorption Maximum | ~369 nm | [2] |

| Solubility ( g/100g solution at 20°C) | Acetone: 17, Butyl Acetate: 11, Toluene: 27, Hexanedioldiacrylate (HDDA): 5 | [1] |

Mechanism of Photopolymerization

The photopolymerization process initiated by Irgacure 369 involves three main stages: initiation, propagation, and termination.

-

Initiation: Upon exposure to UV radiation, Irgacure 369 absorbs photons and undergoes α-cleavage, forming two distinct free radicals.

-

Propagation: These highly reactive free radicals attack the double bonds of the monomer or prepolymer (e.g., acrylated gelatin or polyethylene glycol diacrylate), creating a new radical. This new radical then reacts with other monomers, propagating the polymer chain.

-

Termination: The polymerization process continues until the growing polymer chains are terminated, either by combining two radicals or through disproportionation.

Caption: Photopolymerization mechanism of hydrogels using Irgacure 369.

Experimental Protocols

Materials and Equipment

-

Prepolymers: Poly(ethylene glycol) diacrylate (PEGDA), Gelatin Methacrylate (GelMA)

-

Photoinitiator: Irgacure 369

-

Solvent: Phosphate-buffered saline (PBS), cell culture medium, or other appropriate aqueous solutions

-

UV Light Source: 365 nm UV lamp with controlled intensity

-

Molds: Polydimethylsiloxane (PDMS) or other suitable material for casting hydrogels

-

Standard laboratory equipment: Vortex mixer, sonicator, analytical balance, pH meter, etc.

Preparation of Precursor Solution

This protocol provides a general guideline. The optimal concentrations of the prepolymer and Irgacure 369 should be determined experimentally based on the desired hydrogel properties.

-

Dissolve the Prepolymer:

-

For PEGDA hydrogels, dissolve the desired amount of PEGDA (e.g., 10-20% w/v) in PBS.

-

For GelMA hydrogels, dissolve lyophilized GelMA (e.g., 5-15% w/v) in PBS at 37°C with gentle stirring.

-

-

Prepare Irgacure 369 Stock Solution: Due to its limited water solubility, a stock solution of Irgacure 369 is often prepared in a more soluble solvent like dimethyl sulfoxide (DMSO) or methanol. However, for biomedical applications, direct dissolution in the aqueous prepolymer solution is preferred to avoid solvent cytotoxicity. Gentle heating and sonication can aid dissolution.

-

Add Photoinitiator to Prepolymer Solution: Add the Irgacure 369 solution to the prepolymer solution to achieve the desired final concentration (typically 0.05% to 1% w/v). Mix thoroughly by vortexing or sonicating until the photoinitiator is completely dissolved. If working with cells, ensure the solution is sterile and at a physiological pH.

Photopolymerization Procedure

-

Pipette the Precursor Solution: Pipette the precursor solution into the desired molds.

-

UV Curing: Expose the precursor solution to UV light (typically 365 nm). The exposure time and light intensity will depend on the concentration of Irgacure 369, the prepolymer concentration, and the desired degree of crosslinking.

-

Washing: After polymerization, wash the hydrogels extensively with PBS or cell culture medium to remove any unreacted photoinitiator and other cytotoxic components.[3]

Caption: Experimental workflow for hydrogel photopolymerization.

Data Presentation: Influence of Irgacure 369 Concentration

The concentration of Irgacure 369 significantly impacts the final properties of the hydrogel. The following tables summarize expected trends based on available data for similar photoinitiators.

Table 1: Recommended Starting Concentrations of Irgacure 369 for Various Applications

| Application | Recommended Concentration (% w/v) | Reference |

| Photopolymers for Imaging | 0.5 - 5 | [1] |

| Pigmented Coatings | 1 - 4 | [1] |

| Offset and Screen Inks | 2 - 4 | [1] |

Table 2: Effect of Photoinitiator Concentration on Hydrogel Properties (General Trends)

| Property | Effect of Increasing Photoinitiator Concentration | Rationale |

| Crosslinking Density | Increases | Higher initiator concentration leads to more initiation sites and a denser polymer network. |

| Mechanical Stiffness (e.g., Young's Modulus) | Increases | A denser network results in a stiffer material. |

| Swelling Ratio | Decreases | A more tightly crosslinked network restricts the uptake of water. |

| Gelation Time | Decreases | More free radicals are generated, leading to faster polymerization. |

| Cell Viability | Decreases (at higher concentrations) | Unreacted photoinitiator and byproducts can be cytotoxic.[4][5] |